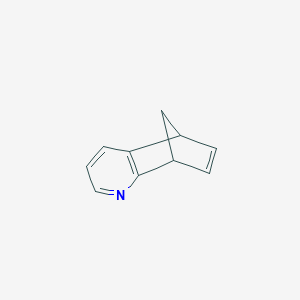

5,8-Dihydro-5,8-methanoquinoline

Vue d'ensemble

Description

5,8-Dihydro-5,8-methanoquinoline (CAS 108744-29-2) is a bicyclic heterocyclic compound with a unique methano bridge spanning positions 5 and 8 of the quinoline scaffold. Its molecular formula is C₁₀H₉N, with a molecular weight of 143.19 g/mol and a tricyclic structure described as 3-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene . Key physicochemical properties include:

- LogP: 2.22 (indicative of moderate lipophilicity)

The methano bridge introduces structural rigidity, which may influence its reactivity and biological activity compared to non-bridged analogs.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'éthcathinone peut être synthétisée par différentes méthodes. Une voie courante implique la réaction de la propiophénone avec l'éthylamine dans des conditions d'amination réductrice. Ce processus nécessite généralement un agent réducteur tel que le cyanoborohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone .

Méthodes de production industrielle : La production industrielle de l'éthcathinone suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions : L'éthcathinone subit diverses réactions chimiques, notamment :

Oxydation : L'éthcathinone peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : La réduction de l'éthcathinone peut produire des amines secondaires.

Substitution : L'éthcathinone peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques.

Principaux produits :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Production d'amines secondaires.

Substitution : Formation d'amines ou d'amides substitués.

4. Applications de la recherche scientifique

L'éthcathinone a diverses applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et pour l'analyse médico-légale.

5. Mécanisme d'action

L'éthcathinone exerce ses effets principalement en agissant comme un libérateur modérément actif de la noradrénaline et un faible inhibiteur de la recapture de la dopamine . Cette double action augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, conduisant à une stimulation et une euphorie accrues. Les cibles moléculaires comprennent les transporteurs de la noradrénaline et de la dopamine, qui sont impliqués dans la recapture de ces neurotransmetteurs .

Composés similaires :

Méthcathinone : Structure similaire mais possède un groupe méthyle au lieu d'un groupe éthyle.

Méphédrone : Contient un groupe méthyle sur l'azote et un groupe méthylène sur le cycle phényle.

Diméthylcathinone : Présente deux groupes méthyle sur l'azote.

Unicité de l'éthcathinone : La structure unique de l'éthcathinone, avec un groupe éthyle sur l'azote, la distingue des autres cathinones synthétiques. Cette différence structurelle influence ses propriétés pharmacologiques, ce qui en fait un libérateur de noradrénaline modérément actif et un faible inhibiteur de la recapture de la dopamine .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has highlighted the anticancer potential of 5,8-dihydro-5,8-methanoquinoline derivatives. These compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that specific derivatives exhibit IC50 values in the low micromolar range against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 5.6 |

| This compound | HepG2 | 6.5 |

The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives, including this compound, have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–16 |

| Escherichia coli | 8–32 |

These findings suggest that modifications to the quinoline structure can enhance antibacterial properties, making these compounds suitable candidates for developing new antimicrobial agents.

1.3 Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been explored in the context of neurodegenerative diseases. Certain compounds have been identified as effective iron chelators, which may help mitigate oxidative stress associated with conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity.

Key Synthetic Pathways

- Cyclization Reactions : The formation of the quinoline core often involves cyclization reactions where appropriate starting materials undergo ring closure under acidic or basic conditions.

- Functional Group Modifications : Post-synthesis modifications are crucial for enhancing biological activity. This includes introducing various substituents that can influence pharmacological properties.

Case Studies

Several case studies illustrate the applications of this compound in drug development:

-

Case Study 1: Anticancer Agents

A recent study synthesized a series of this compound derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly enhanced cytotoxicity. -

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of these compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited lower MIC values compared to conventional antibiotics.

Mécanisme D'action

Ethcathinone exerts its effects primarily by acting as a moderately active releaser of noradrenaline and a weak inhibitor of dopamine reuptake . This dual action increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation and euphoria. The molecular targets include noradrenaline and dopamine transporters, which are involved in the reuptake of these neurotransmitters .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Halogenated Quinolines

5,8-Dichloroisoquinoline (CAS 703-32-2)

- Molecular Formula : C₉H₅Cl₂N

- Molecular Weight : 198.05 g/mol

- Properties: Higher density (~1.42 g/cm³) and melting point (97.5°C) compared to the methanoquinoline due to chlorine substituents .

- Applications : Often used as intermediates in pharmaceutical synthesis.

5,7-Dibromo-8-hydroxyquinoline

- Synthesis: Bromination of 8-hydroxyquinoline yields this derivative, which exhibits cytotoxicity in cancer cell lines .

- Key Difference: The presence of bromine and hydroxyl groups increases polarity (higher PSA) and redox activity compared to the methanoquinoline .

Quinoline-5,8-dione Derivatives

6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1)

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Structural Features : Two ketone groups at positions 5 and 8, with methoxy and methyl substituents.

- Reactivity: The dione groups enable participation in redox reactions, unlike the methanoquinoline .

6,7-Dichloro-5,8-quinolinedione

- Synthesis: Oxidized from 8-hydroxyquinoline, forming a planar, electron-deficient system suitable for coordination chemistry .

- Contrast: The dione structure increases electrophilicity, contrasting with the methanoquinoline’s non-polar bridge .

Isoquinoline Variants

5,8-Dihydro-5,8-methanoisoquinoline N-Oxide

- Structure: Isoquinoline variant with a methano bridge and an N-oxide group.

- Key Difference: The nitrogen position shift (isoquinoline vs.

Substituted Hydrazine Derivatives

5,8-Dimethyl-4-hydrazinoquinoline Hydrochloride (CAS 1172017-20-7)

- Molecular Formula : C₁₁H₁₄N₃·HCl

Activité Biologique

5,8-Dihydro-5,8-methanoquinoline is a compound that belongs to the quinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The structure-activity relationship (SAR) is also examined to understand how modifications to the compound influence its biological efficacy.

Anticancer Activity

Research indicates that compounds derived from the quinoline scaffold exhibit notable anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through pathways involving Bcl-2 and Bax proteins. For example, studies have demonstrated that certain derivatives can upregulate Bcl-2 while downregulating Bax and cleaved caspase-3, leading to a dose-dependent lethal effect on cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10 | HeLeS3 | 0.59 | NQO1-dependent apoptosis |

| 11 | KB-vin | 1.52 | Induction of mitochondrial dysfunction |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds are effective against a range of bacteria and fungi due to their ability to disrupt cellular processes.

- Antibacterial Effects : Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| A | S. aureus | 0.25 µg/mL | Bactericidal |

| B | E. coli | 0.5 µg/mL | Bacteriostatic |

Other Pharmacological Properties

Beyond anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:

- Antiviral Activity : Some derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The activity is enhanced by increasing the lipophilicity of substituents on the anilide ring .

- Enzyme Inhibition : Compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1) and Cdc25 phosphatases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications:

- Substituents at C-6 and C-7 : Modifications at these positions significantly affect the compound's potency against various biological targets. For instance, introducing alkoxy groups at the C-6 position has been shown to enhance anticancer activity .

Case Studies

Several studies illustrate the biological potential of this compound derivatives:

- Study on Anticancer Efficacy : A series of synthesized derivatives were tested against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 0.06 µM, demonstrating superior efficacy compared to standard chemotherapeutics like adriamycin .

- Antimicrobial Evaluation : A derivative was evaluated for its antibacterial activity against multidrug-resistant strains of bacteria. The compound displayed a MIC value of 0.25 µg/mL against resistant S. aureus strains .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 5,8-Dihydro-5,8-methanoquinoline derivatives?

- Methodological Answer : Use a combination of 1H NMR , 13C NMR , and ESI-MS to verify structural integrity. For example, in derivatives like 6-((3-Methoxyphenyl)amino)quinoline-5,8-dione (72% yield), NMR data confirms substituent positions and purity, while MS provides molecular ion peaks . Cross-referencing spectral data with computational simulations (e.g., DFT calculations) can resolve ambiguities.

Q. How can researchers optimize synthetic yields for this compound derivatives?

- Methodological Answer : Reaction conditions significantly impact yields. For instance, alkylthio-substituted derivatives (e.g., 3g, 11% yield) may require adjusted stoichiometry or catalysis, while alkylamino derivatives (e.g., 3m, 72% yield) benefit from nucleophilic aromatic substitution under inert atmospheres . Systematic screening of solvents (e.g., DMF vs. THF) and temperatures is critical.

Q. What safety protocols are essential when handling this compound and its derivatives?

- Methodological Answer : Follow GHS guidelines:

- Skin/Eye Protection : Use nitrile gloves and goggles, as derivatives like 5,6-dimethoxy-2-methylquinoline are classified as skin irritants .

- Ventilation : Ensure fume hoods for reactions generating hazardous gases (e.g., HBr during bromination) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar this compound derivatives?

- Methodological Answer :

- Step 1 : Compare experimental NMR shifts with predicted values from software (e.g., MestReNova or ACD/Labs).

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, as seen in 6,7-di(pyrrolidin-1-yl)quinoline-5,8-dione .

- Step 3 : Validate purity via HPLC-MS to rule out byproducts .

Q. What strategies improve low yields in the synthesis of sulfur-containing this compound derivatives?

- Methodological Answer :

- Catalysis : Employ Cu(I) or Pd catalysts to enhance thiol-quinone coupling efficiency .

- Protecting Groups : Use tert-butyl disulfide to prevent oxidation of thiol intermediates.

- Data-Driven Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., reaction time, reagent ratios) .

Q. How can computational modeling aid in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Transition State Analysis : Identify steric effects in methano-bridged systems using Gaussian or ORCA .

- Validation : Compare computed activation energies with experimental kinetic data .

Q. Key Considerations for Researchers

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., humidity, light exposure) that may affect methanoquinoline stability .

- Data Presentation : Use appendices for raw spectral data, focusing processed results (e.g., coupling constants) in the main text to enhance clarity .

- Interdisciplinary Collaboration : Partner with computational chemists to bridge synthetic challenges with predictive modeling .

Propriétés

IUPAC Name |

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAVRLDHVKQLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.